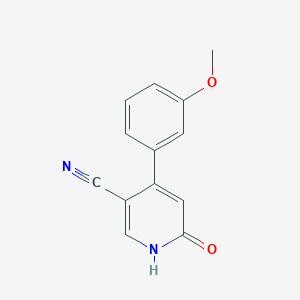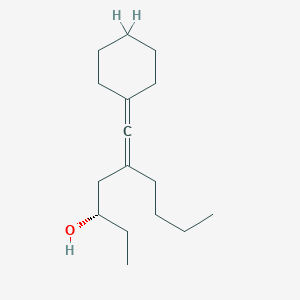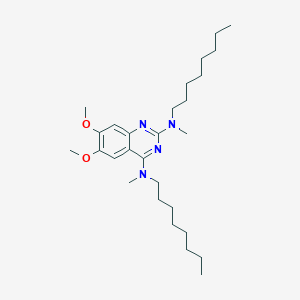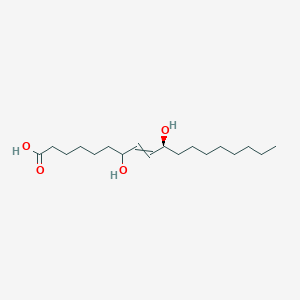![molecular formula C22H14O6 B14210518 2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) CAS No. 827624-72-6](/img/structure/B14210518.png)
2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ethyne linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) typically involves the coupling of 2,5-dihydroxy-1,4-phenylene with ethyne derivatives under controlled conditions. The reaction often requires a catalyst, such as palladium, and is conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
similar compounds are often produced using high-pressure reactors and advanced purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The ethyne linkages can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and halogenated compounds, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) involves its interaction with molecular targets through its hydroxyl groups and ethyne linkages. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetic acid: Similar in structure but contains acetic acid groups instead of ethyne linkages.
2,5-Dihydroxy-1,4-benzenediacetic acid: Another similar compound with diacetic acid groups.
Uniqueness
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) is unique due to its ethyne linkages, which provide distinct reactivity and structural properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
827624-72-6 |
|---|---|
Fórmula molecular |
C22H14O6 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2,5-bis[2-(2,5-dihydroxyphenyl)ethynyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H14O6/c23-17-5-7-19(25)13(9-17)1-3-15-11-22(28)16(12-21(15)27)4-2-14-10-18(24)6-8-20(14)26/h5-12,23-28H |
Clave InChI |
QDNHZKZHBLUHIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C#CC2=CC(=C(C=C2O)C#CC3=C(C=CC(=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)


![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)






